2-Methylpent-4-yn-1-ol
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Overview
Description
2-Methylpent-4-yn-1-ol is an organic compound with the molecular formula C6H10O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon atom and a methyl group (-CH3) attached to the second carbon atom of the pent-4-yne chain. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpent-4-yn-1-ol can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-butyn-2-ol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of this compound.
Another method involves the hydroboration-oxidation of 2-methyl-1-pentyne. In this process, 2-methyl-1-pentyne is first treated with diborane (B2H6) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the hydroboration-oxidation method due to its high yield and efficiency. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure optimal conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylpent-4-yn-1-one.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: 2-Methylpent-4-yn-1-one
Reduction: 2-Methylpent-4-en-1-ol or 2-Methylpentan-1-ol
Substitution: 2-Methylpent-4-yn-1-chloride or 2-Methylpent-4-yn-1-bromide
Scientific Research Applications
2-Methylpent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methylpent-4-yn-1-ol depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the triple bond is hydrogenated to form a double or single bond, involving the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but with the hydroxyl group attached to the second carbon atom.
2-Methyl-1-pentyne: Similar structure but without the hydroxyl group.
2-Methylpent-4-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Uniqueness
2-Methylpent-4-yn-1-ol is unique due to the presence of both a hydroxyl group and a carbon-carbon triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-methylpent-4-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNHYUUEHYUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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